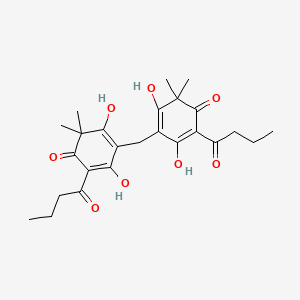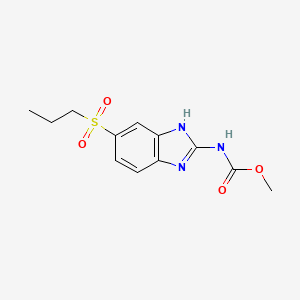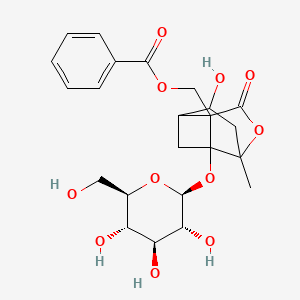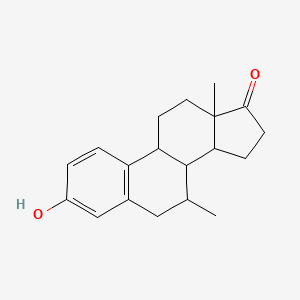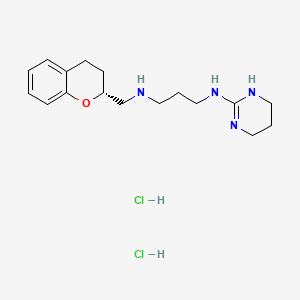
(arg8,des-Gly-NH29)-vasopressin
Vue d'ensemble
Description
La desglycinamide-arginine-vasopressine (DGAVP) est un analogue synthétique de l'hormone naturelle vasopressine. La vasopressine est principalement connue pour son rôle dans la régulation de la rétention d'eau dans l'organisme et ses propriétés vasoconstrictrices. Cependant, la DGAVP a été modifiée pour améliorer certaines propriétés, ce qui la rend utile dans diverses applications scientifiques et médicales .
Applications De Recherche Scientifique
DGAVP has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications, including its use in treating conditions like diabetes insipidus and bleeding disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La DGAVP est synthétisée par une série de formations de liaisons peptidiques. Le processus implique généralement l'addition par étapes d'acides aminés à une chaîne peptidique en croissance. La synthèse commence par la protection du groupe amino de l'arginine et du groupe carboxyle de l'acide aminé précédent. Les acides aminés protégés sont ensuite couplés à l'aide de réactifs tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS). Une fois la chaîne peptidique entièrement assemblée, les groupes protecteurs sont éliminés pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de DGAVP implique des techniques de synthèse peptidique à grande échelle. La synthèse peptidique en phase solide (SPPS) est couramment utilisée, où le peptide est assemblé sur un support de résine solide. Cette méthode permet la production efficace de grandes quantités de peptide avec une pureté élevée. Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir sa qualité .
Analyse Des Réactions Chimiques
Types de réactions
La DGAVP subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d'améliorer sa stabilité et son activité.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants sont utilisés pour introduire des ponts disulfures, ce qui stabilise la structure du peptide.
Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) sont utilisés pour briser les ponts disulfures, permettant des modifications supplémentaires.
Substitution : Les réactions de substitution impliquent le remplacement d'acides aminés spécifiques dans la chaîne peptidique pour modifier ses propriétés. .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une stabilité, une activité ou une spécificité améliorées. Ces modifications sont cruciales pour l'application du peptide dans divers domaines .
Applications de la recherche scientifique
La DGAVP a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification peptidiques.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et ses effets sur divers processus biologiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment son utilisation dans le traitement de conditions telles que le diabète insipide et les troubles de la coagulation.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques à base de peptides .
Mécanisme d'action
La DGAVP exerce ses effets en se liant aux récepteurs de la vasopressine dans l'organisme. Ces récepteurs sont impliqués dans diverses voies de signalisation qui régulent la rétention d'eau, la pression artérielle et d'autres processus physiologiques. En se liant à ces récepteurs, la DGAVP peut imiter ou moduler les effets de la vasopressine naturelle, conduisant à ses effets thérapeutiques .
Mécanisme D'action
DGAVP exerts its effects by binding to vasopressin receptors in the body. These receptors are involved in various signaling pathways that regulate water retention, blood pressure, and other physiological processes. By binding to these receptors, DGAVP can mimic or modulate the effects of natural vasopressin, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
La DGAVP est comparée à d'autres analogues de la vasopressine tels que la desmopressine et la terlipressine :
Desmopressine : Un analogue synthétique avec des effets antidiurétiques améliorés et des propriétés vasoconstrictrices réduites. Utilisé principalement pour traiter le diabète insipide et les troubles de la coagulation.
Terlipressine : Un analogue à action prolongée utilisé dans le traitement des saignements de varices chez les patients atteints de cirrhose du foie.
[V4Q5]dDAVP : Un analogue de deuxième génération avec une activité antitumorale robuste contre le cancer du sein métastatique
La DGAVP est unique en raison de ses modifications spécifiques, qui améliorent sa stabilité et son activité, ce qui la rend adaptée à diverses applications de recherche et thérapeutiques .
Propriétés
IUPAC Name |
2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIOPJBWYQZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N13O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37552-33-3 | |
| Record name | 8-L-Arginine-9-Deglycinamidevasopressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DGAVP?
A1: While the exact mechanism remains unclear, DGAVP is believed to exert its effects primarily through vasopressin receptors, particularly the V1a subtype. These receptors are found in various brain regions associated with learning, memory, and reward processing [, , ].
Q2: What is the molecular formula and weight of DGAVP?
A2: The molecular formula of DGAVP is C46H65N13O11S2. Its molecular weight is 1068.26 g/mol.
Q3: Is there spectroscopic data available for DGAVP?
A3: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to characterize peptide structures.
Q4: Are there specific material compatibility concerns with DGAVP?
A4: As a peptide, DGAVP might exhibit adsorption to certain materials like glass or plastics. Appropriate storage containers and handling procedures are essential to minimize such losses.
Q5: How stable is DGAVP under various conditions?
A5: DGAVP demonstrates varying stability depending on the environment. Its half-life in human plasma is greater than 12 hours, primarily metabolized by carboxypeptidase activities []. Formulation strategies, like lyophilization, might be employed to enhance stability.
Q6: What are the routes of administration for DGAVP?
A6: DGAVP has been investigated via various routes, including intravenous, subcutaneous, intranasal, and intracerebroventricular administration [, , , ]. The choice of route depends on the specific research question and desired pharmacokinetic profile.
Q7: How is DGAVP absorbed and distributed in the body?
A7: Following intravenous injection in rats, DGAVP exhibits a biphasic decay with a short distribution phase and a longer elimination phase, indicating rapid distribution to tissues []. Subcutaneous administration results in near complete bioavailability, suggesting efficient absorption from the injection site [].
Q8: How is DGAVP metabolized and excreted?
A8: Carboxypeptidase enzymes are primarily responsible for DGAVP's metabolism, leading to the formation of AVP-(1-7) as a major metabolite. Both AVP-(1-7) and tyrosine are detected in the blood following DGAVP administration []. The specific excretion pathways have not been extensively characterized in the provided research.
Q9: What about clinical trials with DGAVP in patients with cognitive dysfunction?
A9: Clinical trials investigating DGAVP's therapeutic potential have yielded mixed results. While some studies report improvements in specific cognitive domains, such as word list learning in patients with mild brain trauma, others have not shown significant benefits in conditions like Alzheimer's disease or Korsakoff's syndrome [, , ]. More research is necessary to fully elucidate DGAVP's clinical utility.
Q10: How is DGAVP quantified in biological samples?
A10: Sensitive and specific analytical techniques like radioimmunoassay (RIA) [] are commonly employed to measure DGAVP concentrations in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is another powerful method for quantifying DGAVP and its metabolites [].
Q11: When was DGAVP first synthesized, and what were the initial research interests?
A11: While the provided abstracts lack precise historical details, DGAVP's development likely stemmed from research exploring the roles of vasopressin and its analogs in various physiological and behavioral processes. Early investigations focused on its effects on memory, learning, and drug self-administration [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


